methyl 5-(2-methoxyphenyl)-2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
Description
Methyl 5-(2-methoxyphenyl)-2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 2-methoxyphenyl group at position 5 and a carboxamide linkage at position 2. The methyl ester at position 4 enhances lipophilicity, which may influence bioavailability. While direct structural data for this compound are absent in the provided evidence, analogs such as methyl 4-(4-acetoxyphenyl)-substituted thiazolo[3,2-a]pyrimidines (e.g., ) and pyrazolo[3,4-d]pyrimidine derivatives (e.g., ) suggest that steric and electronic effects from substituents critically modulate biological activity and crystallinity .
Properties
Molecular Formula |
C22H19N5O5S |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
methyl 5-(2-methoxyphenyl)-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H19N5O5S/c1-31-16-10-6-4-8-14(16)19-18(21(30)32-2)24-22(33-19)23-17(28)11-12-27-20(29)13-7-3-5-9-15(13)25-26-27/h3-10H,11-12H2,1-2H3,(H,23,24,28) |
InChI Key |
CFWATFYXWAFFNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(N=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 5-(2-methoxyphenyl)-2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by case studies and research findings.
Chemical Structure
The compound features a complex structure that combines a thiazole ring with a benzotriazinone moiety, which is known for its diverse biological activities. The presence of the methoxyphenyl group may enhance its lipophilicity and biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of compounds related to benzotriazinones, indicating that structural modifications can significantly influence their efficacy against various pathogens.
- Study Findings : A series of benzotriazinone derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited notable activity against Staphylococcus aureus and Escherichia coli, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 5 µg/mL .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 6a | 5 | Staphylococcus aureus |
| 6b | 10 | Escherichia coli |
| 6c | 15 | Candida albicans |
Anticancer Activity
The anticancer properties of this compound have also been investigated through various assays.
- Case Study : A recent investigation into the anticancer effects of benzotriazinone derivatives highlighted their ability to inhibit the growth of HepG2 liver carcinoma cells. The study reported IC50 values ranging from 10 to 30 µM for different derivatives, suggesting a promising avenue for further development .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 6a | 10 | HepG2 |
| 6b | 20 | MCF-7 |
| 6c | 30 | A549 |
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. Molecular docking studies have indicated strong binding affinities towards enzymes involved in cell proliferation and bacterial resistance mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Methyl 3-[[4-(4-Bromo-2-Formylphenoxy)-6-(4-Methoxyphenoxy)-1,3,5-Triazin-2-yl]Amino]Benzoate () Core Structure: Triazine-linked to methoxyphenol and bromophenyl groups. The bromo and formyl substituents introduce electrophilic reactivity, unlike the benzotriazinone in the target compound, which is more electron-deficient . Synthesis: Uses trichlorotriazine coupling (general procedure B), whereas the target compound likely involves thiazole ring formation followed by amidation .
4-(4-Fluorophenyl)-2-(Pyrazolyl)Thiazoles () Core Structure: Thiazole with fluorophenyl and pyrazole substituents. Key Differences: Fluorine’s electronegativity enhances metabolic stability compared to the target’s methoxyphenyl group. Crystallography data (P̄1 symmetry, planar conformation) suggest similar packing efficiency, though the benzotriazinone in the target may introduce greater planarity .
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-Pyrazol-4-yl)Methylene)-4-Oxo-2-Thioxothiazolidin-3-yl)-3-Phenylpropanoic Acid () Core Structure: Thiazolidinone with methoxyphenyl and propanoic acid groups. Key Differences: The thiazolidinone ring and carboxylic acid group improve solubility but reduce membrane permeability relative to the target’s ester group. The 48% yield and 122–124°C melting point (mp) indicate moderate synthetic efficiency and crystallinity .
Methyl 5-(4-Acetoxyphenyl)-Substituted Thiazolo[3,2-a]Pyrimidines () Core Structure: Thiazolo[3,2-a]pyrimidine with acetoxyphenyl and bromobenzylidene groups. The bromine substituent offers a handle for further functionalization, unlike the target’s benzotriazinone .
Comparative Data Table
Contradictions and Limitations
- This contradicts assumptions about the target’s stability .
- Synthetic Yields : and report yields of 48% and 46%, respectively, suggesting the target compound’s synthesis may face similar efficiency challenges unless optimized .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
